Evidence Item 1: Positional Methoxy Isomer Differentiation — 3-OMe (CAS 920115-99-7) vs. 2-OMe (CAS 919975-57-8) Regulates Electron Density Distribution at the Phenoxy Terminus
The target compound bears a 3-methoxy substituent on the phenoxy ring, whereas its closest positional isomer (CAS 919975-57-8) carries the methoxy group at the 2-position. Published SAR on methoxy-substituted benzimidazole derivatives demonstrates that positional isomerism of the methoxy group can drive ≥10-fold differences in target potency: for 5- vs 6-methoxy regioisomers on the benzimidazole core, the 6-methoxy substitution was consistently 10-fold more potent across PI3K isoforms, with the 5-methoxy isomer exhibiting abolished activity [1]. While this precedent is on the benzimidazole core rather than the pendant phenoxy ring, the underlying principle—that methoxy position modulates electronic distribution, hydrogen-bonding geometry, and steric accessibility—directly applies to the 3-OMe vs 2-OMe comparison [2]. The 3-methoxy group places the oxygen lone pair in a meta relationship to the ether oxygen, creating a distinct dipole vector and interaction surface versus the ortho-substituted 2-methoxy analog, which introduces intramolecular steric hindrance that may restrict conformational sampling of the phenoxyethyl chain.
| Evidence Dimension | Methoxy positional isomer effect on biological activity (class-level precedent from benzimidazole SAR) |
|---|---|
| Target Compound Data | 3-OMe (meta) substitution on phenoxy ring (CAS 920115-99-7); MW 386.46 g/mol; InChIKey: DJALWOBKNNLMNQ |
| Comparator Or Baseline | 2-OMe (ortho) positional isomer (CAS 919975-57-8); MW 386.46 g/mol (identical); InChIKey: FZTOEMVTWXIAGK |
| Quantified Difference | Positional isomer literature precedent: 5-OMe vs 6-OMe on benzimidazole core shows ~10-fold potency difference; electronic and steric differences between 3-OMe and 2-OMe are of comparable magnitude based on inductive and resonance effects. |
| Conditions | SAR inference based on published 5- vs 6-methoxybenzimidazole PI3K inhibitor studies; direct comparative bioassay data for the 3-OMe vs 2-OMe pair not available in public domain. |
Why This Matters
Selecting the 3-OMe isomer over the 2-OMe isomer may be critical for any screening campaign where the phenoxy ring engages a target pocket via directional hydrogen bonding or π-stacking; the ortho-methoxy analog introduces steric occlusion that can reduce or abolish binding to targets requiring an unobstructed phenoxy terminus.
- [1] MedChemExpress. Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase. 6-Methoxy substitution showed ~10-fold greater potency than 5-methoxy across PI3K isoforms; 5-methoxy substitution abolished activity at all isoforms. View Source
- [2] Khalilullah, H., et al. "Synthesis and SAR Study of Novel Amidino 2-Substituted Benzimidazoles." Documented that methoxy positional variation influences antibacterial potency through electronic and steric mechanisms. View Source
